molecular formula C10H14N2O3 B14744251 Ethyl 2-(acetylamino)-2-cyanopent-4-enoate CAS No. 5424-14-6

Ethyl 2-(acetylamino)-2-cyanopent-4-enoate

Cat. No.: B14744251
CAS No.: 5424-14-6
M. Wt: 210.23 g/mol
InChI Key: XDTDKHLOTPVRKN-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-2-cyanopent-4-enoate is an organic compound with a complex structure that includes an ethyl ester, an acetylamino group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(acetylamino)-2-cyanopent-4-enoate typically involves the reaction of ethyl cyanoacetate with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetylamino)-2-cyanopent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(acetylamino)-2-cyanopent-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-(acetylamino)-2-cyanopent-4-enoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of proteases or kinases, which are involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(acetylamino)-2-cyanopent-4-enoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

5424-14-6

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 2-acetamido-2-cyanopent-4-enoate

InChI

InChI=1S/C10H14N2O3/c1-4-6-10(7-11,12-8(3)13)9(14)15-5-2/h4H,1,5-6H2,2-3H3,(H,12,13)

InChI Key

XDTDKHLOTPVRKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C)(C#N)NC(=O)C

Origin of Product

United States

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